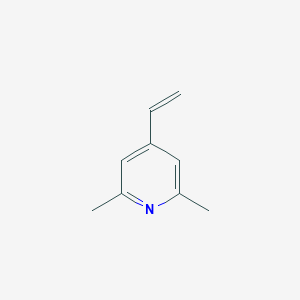

4-Ethenyl-2,6-dimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

102547-79-5 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

4-ethenyl-2,6-dimethylpyridine |

InChI |

InChI=1S/C9H11N/c1-4-9-5-7(2)10-8(3)6-9/h4-6H,1H2,2-3H3 |

InChI Key |

AHTKGFIYHBHGAM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=N1)C)C=C |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C=C |

Synonyms |

2,6-Lutidine,4-vinyl-(6CI) |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Ethenyl 2,6 Dimethylpyridine

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 4-ethenyl-2,6-dimethylpyridine is a key center of reactivity, participating in both protonation and nucleophilic reactions. Its behavior is significantly modulated by the electronic and steric effects of the substituents on the ring.

The basicity of the pyridine nitrogen is a fundamental aspect of its chemical character. The pKa of the conjugate acid of a substituted pyridine is a quantitative measure of this basicity. For pyridine itself, the pKa is approximately 5.2. Alkyl substituents, such as the two methyl groups in the 2 and 6 positions of this compound, are electron-donating and generally increase the basicity of the pyridine nitrogen. For instance, the pKa of 2,6-lutidine (2,6-dimethylpyridine) is 6.64, which is significantly higher than that of pyridine. This increase is attributed to the electron-releasing inductive effect of the methyl groups, which enhances the electron density on the nitrogen atom, making it a stronger proton acceptor.

However, steric factors can also play a crucial role. While the 2,6-dimethyl groups increase the intrinsic basicity, they also introduce steric hindrance around the nitrogen atom. This steric hindrance can affect the solvation of the protonated form (the pyridinium (B92312) ion), which in turn influences the equilibrium of the protonation reaction. In many organic reactions, 2,6-disubstituted pyridines like 2,6-lutidine are used as non-nucleophilic bases. Their steric bulk prevents them from participating in nucleophilic attack, while their basicity allows them to act as proton scavengers. acs.org

Table 1: Comparison of pKa Values of Pyridine and Related Derivatives

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Picoline | 5.97 |

| 2,6-Lutidine | 6.64 |

| 4-Vinylpyridine (B31050) | 5.43 |

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile. However, the nucleophilicity of this compound is significantly diminished by the steric hindrance imposed by the two methyl groups at the ortho positions (C2 and C6). This phenomenon is well-documented for other 2,6-disubstituted pyridines. For example, 2,6-di-tert-butylpyridine (B51100) is known to be a very weak nucleophile, failing to react with methyl iodide even under forcing conditions. acs.org

While the methyl groups in this compound are less bulky than tert-butyl groups, they still provide a substantial steric shield around the nitrogen atom. researchgate.net This steric hindrance raises the activation energy for nucleophilic attack, making reactions such as N-alkylation or N-acylation much more difficult compared to unhindered pyridines. The cumulative steric repulsion from these substituents can decrease the reactivity of the nitrogen atom by several orders of magnitude. researchgate.net

Therefore, while the nitrogen atom of this compound is basic, its utility as a nucleophile in organic synthesis is limited. This characteristic allows it to be employed as a non-nucleophilic base, capable of deprotonating acidic species without interfering with electrophilic centers in the reaction mixture.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The substituents on this compound further influence the regioselectivity and reactivity of the ring.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The pyridine nitrogen can act as a DMG, directing metalation to the C2 and C6 positions. harvard.edu However, in the case of this compound, these positions are already substituted with methyl groups.

Deprotonation of the methyl groups themselves is a possibility, leading to the formation of benzylic-type anions. This is a common reaction pathway for 2- and 4-alkylpyridines. However, the primary focus of DoM is the deprotonation of an aromatic C-H bond. With the ortho positions blocked, metalation would have to occur at the meta positions (C3 and C5). Directing metalation to the meta position is generally more challenging and often requires specialized directing groups or reaction conditions. wikipedia.org The inherent electronic properties of the pyridine ring favor deprotonation at the ortho positions, making meta-lithiation a less favorable process.

Achieving meta-selective C-H functionalization of pyridines is a significant challenge in synthetic chemistry due to the intrinsic electronic preference for substitution at the ortho and para positions. nih.govresearchgate.net However, recent advancements have led to the development of methodologies that can overcome this inherent reactivity. These strategies often involve the use of transition metal catalysts in conjunction with specifically designed directing groups that position the catalyst at the meta C-H bond. wikipedia.org

For a substrate like this compound, these modern approaches offer a potential route to functionalize the C3 and C5 positions. Given that the ortho positions are blocked, steric factors could potentially favor meta-functionalization. For instance, iridium-catalyzed C-H borylation has been shown to be influenced by steric hindrance, with borylation occurring at the less sterically hindered positions. nih.gov In the case of 2,6-dimethylpyridine (B142122), borylation has been observed to occur at the C3 position. nih.gov This suggests that similar strategies could be applied to this compound to achieve selective functionalization at the meta positions.

Another strategy for meta-functionalization involves the temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for subsequent reaction at the meta position. researchgate.netnih.gov

2,6-Dimethyl Groups: These groups exert both electronic and steric effects.

Electronic Effect: As electron-donating groups, they increase the electron density on the pyridine ring, which would typically activate it towards electrophilic substitution. However, this effect is generally outweighed by the deactivating effect of the pyridine nitrogen.

Steric Effect: The primary influence of the 2,6-dimethyl groups is steric hindrance. They shield the ortho positions (C2 and C6) and the nitrogen atom, hindering the approach of reagents. rsc.org This steric hindrance deactivates the ortho positions towards substitution and reduces the nucleophilicity of the nitrogen atom.

4-Ethenyl (Vinyl) Group: The electronic effect of a vinyl group can be complex, as it can act as either an electron-donating or electron-withdrawing group depending on the reaction type, due to its ability to participate in resonance.

Inductive Effect: The sp2 hybridized carbons of the vinyl group are more electronegative than sp3 carbons, leading to a weak electron-withdrawing inductive effect.

Resonance Effect: The vinyl group can donate or withdraw electron density through resonance. In the context of electrophilic aromatic substitution, it can stabilize a positive charge at the para position through resonance, thus acting as a weakly activating group.

The combined influence of these substituents makes the pyridine ring of this compound relatively unreactive towards traditional electrophilic aromatic substitution. The ortho positions are sterically blocked, and the deactivating effect of the nitrogen atom is significant. Nucleophilic aromatic substitution is also challenging due to the lack of a suitable leaving group at the ortho or para positions. Therefore, the functionalization of the pyridine ring in this molecule typically requires modern synthetic methods such as directed C-H activation.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Reactivity |

| Nitrogen | 1 | Strong electron-withdrawing | Moderate | Deactivates ring to electrophilic substitution, directs ortho/para |

| Methyl | 2, 6 | Weak electron-donating | Strong | Sterically hinders ortho positions and nitrogen atom |

| Methyl | 2, 6 | Weak electron-donating | Strong | Sterically hinders ortho positions and nitrogen atom |

| Ethenyl | 4 | Weakly activating/deactivating | Minimal | Modulates electron density at C3/C5 and para position |

Transformations Involving the Ethenyl Group

The ethenyl (vinyl) group at the 4-position of the 2,6-dimethylpyridine ring is a versatile functional group that undergoes a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and the steric hindrance imposed by the adjacent methyl groups. This section details the key reactions involving the ethenyl moiety.

The selective reduction of the ethenyl group in this compound to an ethyl group can be readily achieved through catalytic hydrogenation. This transformation is of significant interest for the synthesis of 4-ethyl-2,6-dimethylpyridine, a valuable building block in various chemical industries.

Detailed Research Findings: Catalytic hydrogenation of the vinyl group proceeds under mild conditions using heterogeneous catalysts. Palladium on carbon (Pd/C) is a commonly employed and highly effective catalyst for this purpose. wikipedia.orgmasterorganicchemistry.com The reaction involves the addition of molecular hydrogen across the double bond of the ethenyl group. The pyridine ring is generally stable under these conditions and is not reduced, ensuring high chemoselectivity.

The general reaction is as follows: this compound + H₂ --(Catalyst)--> 4-Ethyl-2,6-dimethylpyridine

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. While Pd/C is widely used, other catalysts such as platinum on carbon (Pt/C) or Raney nickel could also be employed. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) at room temperature and under a hydrogen atmosphere (from balloon pressure to higher pressures).

Table 1: Illustrative Catalytic Hydrogenation Conditions for Vinylarenes This table presents typical conditions for the hydrogenation of vinylarenes, which are analogous to the hydrogenation of this compound.

| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5% Pd/C | 1 atm | Ethanol | 25 | 2-4 | >95 |

| 10% Pd/C | 50 psi | Methanol | 25 | 1-3 | >98 |

| PtO₂ | 1 atm | Acetic Acid | 25 | 4-6 | >95 |

The double bond of the ethenyl group is susceptible to oxidative cleavage by strong oxidizing agents, leading to the formation of valuable carbonyl compounds. This reaction provides a synthetic route to 4-formyl-2,6-dimethylpyridine or 2,6-dimethylpyridine-4-carboxylic acid.

Detailed Research Findings: Ozonolysis is a powerful method for the oxidative cleavage of the ethenyl group. The reaction of this compound with ozone (O₃) at low temperatures (typically -78 °C) in an inert solvent like dichloromethane (B109758) or methanol would lead to the formation of an unstable primary ozonide, which rearranges to the corresponding ozonide. Subsequent workup of the ozonide determines the final product. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc and water) yields 4-formyl-2,6-dimethylpyridine. An oxidative workup (e.g., with hydrogen peroxide) yields 2,6-dimethylpyridine-4-carboxylic acid.

Interestingly, studies have shown that ozonolysis can be performed in the presence of pyridine itself, which can act as an organocatalyst to directly generate aldehydes or ketones without the need for a separate reductive workup, avoiding the formation of potentially hazardous peroxide intermediates. nih.gov

Another common method for oxidative cleavage is the use of potassium permanganate (B83412) (KMnO₄). chemistrysteps.com Under hot, basic, or acidic conditions, KMnO₄ will cleave the double bond to initially form a carboxylic acid and, in the case of a terminal alkene, carbon dioxide. This would convert this compound into 2,6-dimethylpyridine-4-carboxylic acid.

Table 2: Products of Oxidative Cleavage of this compound

| Reagent | Workup | Major Product |

|---|---|---|

| 1. O₃, CH₂Cl₂, -78 °C | 2. (CH₃)₂S (reductive) | 4-Formyl-2,6-dimethylpyridine |

| 1. O₃, CH₂Cl₂, -78 °C | 2. H₂O₂ (oxidative) | 2,6-Dimethylpyridine-4-carboxylic acid |

The ethenyl group of this compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing pathways to complex cyclic and heterocyclic structures.

Detailed Research Findings: Diels-Alder Reaction: As a substituted styrene (B11656) analogue, this compound can act as a dienophile in [4+2] cycloaddition reactions. The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the pyridine ring. The reaction typically requires an electron-rich diene. Lewis acid catalysis can significantly enhance the rate and selectivity of Diels-Alder reactions involving vinylpyridines. mnstate.edu For example, a reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) in the presence of a Lewis acid such as aluminum chloride (AlCl₃) would be expected to yield a substituted cyclohexene (B86901) derivative.

1,3-Dipolar Cycloadditions: The ethenyl group can also react with 1,3-dipoles, such as nitrile oxides or nitrones, to form five-membered heterocyclic rings. researchgate.net For instance, the reaction with benzonitrile (B105546) oxide, generated in situ from benzohydroxamoyl chloride, would lead to the formation of a 3-phenyl-5-(2,6-dimethylpyridin-4-yl)isoxazoline. These reactions are often highly regioselective.

Table 3: Representative Cycloaddition Reactions of Vinylarenes This table illustrates typical cycloaddition reactions that are analogous to those expected for this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

|---|---|---|---|

| Diels-Alder | This compound | 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | This compound | Benzonitrile Oxide | Isoxazoline |

The addition of water (hydration) or an amine (hydroamination) across the ethenyl double bond are important reactions for the synthesis of alcohols and amines, respectively. The regioselectivity of these additions is a key consideration.

Detailed Research Findings: Hydration: The acid-catalyzed hydration of this compound is expected to follow Markovnikov's rule. Protonation of the vinyl group by a strong acid (e.g., sulfuric acid) would lead to the formation of the more stable benzylic-type carbocation at the carbon adjacent to the pyridine ring. Subsequent attack by water would yield 1-(2,6-dimethylpyridin-4-yl)ethanol (B13013173). Anti-Markovnikov hydration to produce 2-(2,6-dimethylpyridin-4-yl)ethanol can be achieved via a hydroboration-oxidation sequence.

Hydroamination: The addition of N-H bonds across the ethenyl group can also be catalyzed by various transition metal complexes or strong bases. Intermolecular hydroamination with anilines, for example, can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst system employed. nih.gov Rhodium and iridium complexes have been shown to be effective catalysts for such transformations.

Table 4: Regioselectivity in Hydration and Hydroamination

| Reaction | Reagents | Expected Major Product (Regiochemistry) |

|---|---|---|

| Hydration | H₂SO₄, H₂O | 1-(2,6-Dimethylpyridin-4-yl)ethanol (Markovnikov) |

| Hydration | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(2,6-Dimethylpyridin-4-yl)ethanol (Anti-Markovnikov) |

| Hydroamination | Aniline, [Ir(cod)Cl]₂/BINAP | 2-(2,6-Dimethylpyridin-4-yl)-N-phenyl-ethanamine (Anti-Markovnikov) |

Reactivity of the Methyl Groups at the 2 and 6 Positions

The methyl groups at the 2 and 6 positions of the pyridine ring exhibit reactivity characteristic of benzylic-type C-H bonds, albeit with modified acidity due to the influence of the nitrogen heteroatom.

While the methyl groups of 2,6-lutidine (2,6-dimethylpyridine) are generally not acidic enough to readily undergo classical base-catalyzed Aldol-type condensations with aldehydes, related condensation reactions can be promoted under specific conditions, particularly with stronger bases or through alternative mechanistic pathways. The protonation of the pyridine nitrogen can increase the acidity of the methyl protons, potentially facilitating condensation reactions.

Detailed Research Findings: The direct base-catalyzed Aldol-Crotonic condensation of this compound with an aromatic aldehyde like benzaldehyde (B42025) is not a commonly reported transformation under standard conditions (e.g., NaOH or KOH in ethanol). The pKa of the methyl protons in 2,6-lutidine is significantly higher than that of typical ketones or aldehydes that readily undergo this reaction. However, related condensation reactions of activated pyridine derivatives have been observed. For instance, quantum-chemical studies on 3,5-diacetyl-2,6-dimethylpyridine (B1595985) show that protonation of the pyridine nitrogen increases the acidity of the methyl groups, facilitating cyclization reactions with salicylic (B10762653) aldehyde. nih.gov This suggests that under acidic conditions or with very strong bases, deprotonation of the methyl group could occur, followed by nucleophilic attack on an aldehyde. The resulting aldol (B89426) adduct would then be expected to dehydrate to form a styryl-type product.

For a successful condensation, a strong base such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂) would likely be required to generate a sufficient concentration of the corresponding carbanion for reaction with an aldehyde.

Table 5: Hypothetical Aldol-Crotonic Condensation of a Methyl Group

| Pyridine Substrate | Aldehyde | Base/Conditions | Hypothetical Product |

|---|

Functionalization via Halogenation and Subsequent Displacement

The vinyl group of this compound serves as a versatile handle for the introduction of a wide array of functional groups. A common and effective strategy involves the initial halogenation of the ethenyl moiety, followed by the nucleophilic displacement of the newly introduced halide. This two-step sequence allows for the conversion of the vinyl group into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

The halogenation of the double bond in this compound can proceed through different mechanisms, primarily electrophilic addition. For instance, the reaction with elemental halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed via a standard electrophilic addition mechanism. This reaction would likely yield a 1,2-dihaloethyl derivative, specifically 4-(1,2-dihaloethyl)-2,6-dimethylpyridine. The reaction of poly(4-vinylpyridine) with bromine has been reported, suggesting the feasibility of this transformation on the vinyl group attached to a pyridine ring. acs.org

Alternatively, hydrohalogenation, through the addition of hydrogen halides like hydrogen bromide (HBr) or hydrogen chloride (HCl), would lead to a monohaloethyl derivative. According to Markovnikov's rule, the halogen would be expected to add to the more substituted carbon of the vinyl group, which is the carbon adjacent to the pyridine ring, forming a 4-(1-haloethyl)-2,6-dimethylpyridine. This intermediate is particularly valuable for subsequent nucleophilic substitution reactions due to the lability of the halogen.

The resulting haloethyl-substituted pyridine can then undergo nucleophilic substitution reactions with a diverse range of nucleophiles. The carbon atom bearing the halogen is activated towards nucleophilic attack, a scenario analogous to the reactions of other halomethyl-pyridines. rsc.org This allows for the introduction of various functional groups, including amines, azides, cyanides, and alkoxides.

The reaction with amines, for example, would produce aminoethyl-substituted pyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A variety of primary and secondary amines can be employed, leading to the corresponding secondary and tertiary amine products, respectively. chemguide.co.uklibretexts.org

The following data tables illustrate the potential transformations starting from this compound via a halogenated intermediate.

Table 1: Halogenation of this compound (Representative Reactions)

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Br₂ | 4-(1,2-Dibromoethyl)-2,6-dimethylpyridine | Electrophilic Addition |

| This compound | HBr | 4-(1-Bromoethyl)-2,6-dimethylpyridine | Hydrohalogenation |

Table 2: Nucleophilic Displacement of 4-(1-Bromoethyl)-2,6-dimethylpyridine (Representative Reactions)

| Reactant | Nucleophile | Product | Product Class |

| 4-(1-Bromoethyl)-2,6-dimethylpyridine | Ammonia (B1221849) | 4-(1-Aminoethyl)-2,6-dimethylpyridine | Primary Amine |

| 4-(1-Bromoethyl)-2,6-dimethylpyridine | Diethylamine | 4-(1-Diethylaminoethyl)-2,6-dimethylpyridine | Tertiary Amine |

| 4-(1-Bromoethyl)-2,6-dimethylpyridine | Sodium Cyanide | 4-(1-Cyanoethyl)-2,6-dimethylpyridine | Nitrile |

| 4-(1-Bromoethyl)-2,6-dimethylpyridine | Sodium Azide | 4-(1-Azidoethyl)-2,6-dimethylpyridine | Azide |

| 4-(1-Bromoethyl)-2,6-dimethylpyridine | Sodium Methoxide | 4-(1-Methoxyethyl)-2,6-dimethylpyridine | Ether |

This halogenation-displacement strategy provides a robust and flexible methodology for the elaboration of the 4-position of the 2,6-dimethylpyridine core, enabling the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-ethenyl-2,6-dimethylpyridine, offering unambiguous assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The methyl protons at the C2 and C6 positions of the pyridine (B92270) ring typically appear as a sharp singlet due to their chemical equivalence. The protons on the pyridine ring itself, located at the C3 and C5 positions, also produce a singlet, shifted further downfield compared to the methyl protons because of the aromatic ring current. The vinyl group gives rise to a more complex splitting pattern. The proton on the alpha-carbon (adjacent to the pyridine ring) appears as a doublet of doublets, resulting from coupling to the two terminal vinyl protons. These terminal protons are diastereotopic and thus exhibit distinct chemical shifts, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling to the alpha-proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (at C2, C6) | ~2.50 | Singlet | N/A |

| Pyridine-H (at C3, C5) | ~7.00 | Singlet | N/A |

| Vinyl-H (α-CH) | ~6.70 | Doublet of Doublets | J_trans ≈ 17.6, J_cis ≈ 10.9 |

| Vinyl-H (β-CH₂, cis) | ~5.40 | Doublet of Doublets | J_gem ≈ 1.5, J_cis ≈ 10.9 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in this compound produces a distinct signal. The methyl carbons at C2 and C6 are observed in the upfield region. The aromatic carbons of the pyridine ring have characteristic shifts, with the substituted C2, C4, and C6 carbons appearing at lower fields than the C3 and C5 carbons. The carbons of the ethenyl group are also clearly distinguishable, with the terminal CH₂ carbon appearing at a higher field than the CH carbon directly attached to the ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C2, C6) | ~24.5 |

| Pyridine-C (C3, C5) | ~120.0 |

| Pyridine-C (C4) | ~149.0 |

| Pyridine-C (C2, C6) | ~157.0 |

| Vinyl-C (β-CH₂) | ~121.0 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen in pyridine derivatives is sensitive to substitution and protonation state. For substituted pyridines, the ¹⁵N chemical shift typically falls within a range of 290 to 320 ppm relative to a nitromethane (B149229) standard. japsonline.com The specific value for this compound would be influenced by the electron-donating methyl groups and the electron-withdrawing/conjugating ethenyl group. In acidic conditions, protonation of the nitrogen atom would lead to a significant upfield shift of the ¹⁵N signal, often by as much as 90 ppm, providing a clear indication of the nitrogen's pKa. researchgate.net

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignment of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between vicinally coupled protons. Key correlations would be observed between the α-vinyl proton and the two β-vinyl protons, confirming the connectivity of the ethenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methyl protons at ~2.50 ppm to the methyl carbon at ~24.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. fluorine1.ru For instance, correlations would be seen from the methyl protons (~2.50 ppm) to the C2/C6 carbons (~157.0 ppm) and the C3/C5 carbons (~120.0 ppm). Crucially, a correlation from the α-vinyl proton (~6.70 ppm) to the C4 carbon of the pyridine ring (~149.0 ppm) would unambiguously confirm the position of the ethenyl substituent. These 2D techniques collectively provide a comprehensive and irrefutable map of the molecule's atomic connectivity. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. The molecular formula is C₉H₁₁N, giving a molecular weight of approximately 133.19 g/mol .

Under Electron Ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺˙) at m/z = 135. nih.gov A prominent fragmentation pathway for substituted pyridines involves the cleavage of the bond beta to the ring. researchgate.netuni-saarland.de For this compound, this would lead to the loss of a methyl radical (•CH₃) from the ethenyl group, which is not possible, but cleavage of the bond between the vinyl group and the ring can occur. A more characteristic fragmentation is the loss of a methyl radical from one of the C2 or C6 positions, resulting in a significant peak at m/z = 120 (M-15). nih.gov This fragment can then undergo further rearrangements and fragmentation. The presence of the molecular ion peak confirms the molecular weight, and the fragmentation pattern provides corroborating evidence for the proposed structure. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitromethane |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₁₁N, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. In practice, ESI-HRMS analysis of a synthesized sample would be expected to show an ion corresponding to the calculated exact mass, typically as a protonated species [M+H]⁺, confirming the molecular formula with a high degree of confidence. mdpi.comresearchgate.net

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Theoretical Exact Mass | 133.08915 Da |

| Theoretical Monoisotopic Mass | 133.08915 Da |

| Expected Ion (Positive ESI) | [M+H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. etamu.edu It is highly effective for assessing the purity of volatile compounds like this compound and confirming their identity.

In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. etamu.edu The purity of a this compound sample can be determined from the resulting chromatogram; an ideal pure sample would yield a single dominant peak at a specific retention time. oup.com

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The fragmentation pattern is characteristic of the molecule's structure. While direct fragmentation data for this compound is not widely published, data from the closely related analog, 4-ethyl-2,6-dimethylpyridine, can provide insight into expected fragmentation pathways. The molecular ion peak (M⁺) would be observed, along with fragments resulting from the loss of methyl and ethyl/ethenyl groups. nih.govnist.govnih.gov

Table 2: Representative GC-MS Fragmentation Data for the Analog 4-Ethyl-2,6-dimethylpyridine

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 135 | 99.99 | [M]⁺ (Molecular Ion) |

| 120 | 36.94 | [M-CH₃]⁺ (Loss of a methyl group) |

| 77 | 18.33 | Pyridine ring fragments |

| 39 | 20.83 | Smaller aliphatic/aromatic fragments |

Data sourced from experimental GC-MS analysis of the saturated analog, 4-ethyl-2,6-dimethylpyridine, and is illustrative of potential fragmentation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar, and often non-volatile, molecules. acs.org For pyridine derivatives, the basic nitrogen atom is readily protonated, making them ideal candidates for positive-ion ESI-MS analysis. nih.govresearchgate.net

When a solution of this compound is analyzed, it is expected to primarily form the protonated molecule, [M+H]⁺. mdpi.comresearchgate.net Depending on the solvent system and analytical conditions, other adducts, such as with sodium ([M+Na]⁺) or solvent molecules (e.g., acetonitrile, [M+H+CH₃CN]⁺), may also be observed. mdpi.comnih.gov The technique is valuable for confirming the molecular weight of the compound and can be coupled with tandem mass spectrometry (MS/MS) to elicit structural information through collision-induced dissociation (CID) of the parent ion. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its distinct structural features: the dimethyl-substituted pyridine ring and the 4-position ethenyl (vinyl) group. acs.orgnih.gov Analysis of related pyridine derivatives allows for the assignment of these frequencies. researchgate.netspectroscopyonline.com

Key expected vibrational modes include:

C-H stretching from the aromatic ring, methyl groups, and vinyl group.

C=C and C=N ring stretching vibrations characteristic of the pyridine core.

C=C stretching of the vinyl group.

C-H bending modes (in-plane and out-of-plane) for all substituent groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Vinyl (=C-H) | Stretching | 3010 - 3095 |

| Aliphatic (Methyl) C-H | Stretching | 2850 - 3000 |

| Vinyl C=C | Stretching | 1640 - 1680 |

| Pyridine Ring C=C, C=N | Stretching | 1450 - 1610 |

| Methyl C-H | Bending | 1370 - 1470 |

In Situ Spectroscopic Studies of Reaction Intermediates

In situ vibrational spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing mechanistic insights by detecting transient intermediates. For this compound, this could involve tracking reactions at either the vinyl group or the pyridine nitrogen.

For instance, during a polymerization or hydrogenation reaction, the disappearance of the characteristic vinyl C=C stretching (~1640 cm⁻¹) and =C-H bending (~910-990 cm⁻¹) bands could be monitored by in situ IR or Raman spectroscopy to follow the reaction progress. nih.gov Similarly, if the pyridine nitrogen acts as a Lewis base to form a complex with a metal or another Lewis acid, shifts in the pyridine ring vibrational modes would be observed, indicating the formation of a reaction intermediate or final product. nih.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The aromatic pyridine ring and the conjugated ethenyl group in this compound constitute its primary chromophore.

The UV-Vis spectrum is expected to show distinct absorption bands characteristic of substituted pyridines. nih.gov The conjugation of the vinyl group with the pyridine ring is likely to cause a bathochromic (red) shift of the π → π* transition compared to non-conjugated lutidines. researchgate.netbio-conferences.org The formation of electron donor-acceptor (EDA) complexes or protonation of the pyridine nitrogen can lead to significant changes in the absorption spectrum, often resulting in new, red-shifted absorption bands. researchgate.netd-nb.info This property allows UV-Vis spectroscopy to be used for studying intermolecular interactions and reaction kinetics.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Ethyl-2,6-dimethylpyridine |

| Acetonitrile |

| Pyridine |

| 2,6-Lutidine |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction (XRD) or crystallographic data for the isolated solid-state structure of this compound.

While crystallographic data are available for structurally related pyridine derivatives, such as 2,6-lutidine and various substituted pyridinium (B92312) salts, no published reports detailing the crystal structure, unit cell parameters, space group, or specific intramolecular dimensions (bond lengths and angles) for this compound could be identified. researchgate.netbeilstein-journals.org The determination of the solid-state structure of this compound through single-crystal XRD analysis would require future experimental work involving the growth of suitable single crystals and subsequent diffraction studies. Such an analysis would provide definitive information on its three-dimensional molecular geometry, as well as intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern its crystal packing.

Theoretical Chemistry and Computational Modeling of 4 Ethenyl 2,6 Dimethylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for understanding the inherent properties of 4-ethenyl-2,6-dimethylpyridine. They provide a microscopic perspective of its electronic structure and help predict its chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a principal method for the computational analysis of this compound. The B3LYP functional, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), is commonly used to optimize the molecule's geometry and calculate its electronic energy. These calculations identify the molecule's most stable conformation, yielding precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry shows a planar pyridine (B92270) ring with the ethenyl and methyl groups attached. The computed total energy and dipole moment provide information about the molecule's stability and polarity. The dipole moment, for instance, reveals the distribution of charge across the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (vinyl) | ~1.34 Å | |

| C-C (ring-vinyl) | ~1.47 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| C-C-C (ring) | ~121° | |

| Dihedral Angle | Ring-Vinyl | ~0° (planar) |

Note: The values are representative and can vary slightly depending on the specific basis set and computational method used. Atom numbering follows standard chemical conventions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to investigate charge transfer and interactions within a molecule. For this compound, NBO analysis, often performed with methods like B3LYP/6-311++G(d,p), indicates significant electronic delocalization from the pyridine ring to the ethenyl group.

Table 2: NBO Analysis showing significant stabilization energies (E(2)) in a substituted pyridine system

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | ~5-10 |

| σ(C-H) | σ(C-C) | ~2-5 |

| π(C=C) | π*(C=C) | ~15-25 |

Source: Representative values from NBO analyses of similar pyridine derivatives.

Prediction of Spectroscopic Parameters

Computational modeling is key to predicting and interpreting the spectroscopic data of this compound, linking its molecular structure to its experimental spectra.

Computational NMR Chemical Shift Prediction for Structural Confirmation

The Gauge-Including Atomic Orbital (GIAO) method, used within the DFT framework, predicts the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding for each nucleus, the chemical shifts can be estimated and compared with experimental data, which is a powerful method for confirming the molecule's structure. While predictions generally align well with experimental results, discrepancies can arise from solvent effects or the limitations of the computational model.

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

The vibrational frequencies and intensities for both Infrared (IR) and Raman spectra of this compound are calculated using DFT. These calculations assist in assigning the vibrational modes seen in experimental spectra. For instance, the characteristic vibrations for the C=C stretch of the ethenyl group, the C-H stretches of the methyl groups, and the pyridine ring vibrations can be accurately identified. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other theoretical limitations.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic (UV-Vis) absorption spectrum. This method determines the excitation energies and oscillator strengths of electronic transitions. For

Reaction Mechanism Elucidation via Computational Pathways

There is no available research on the elucidation of reaction mechanisms involving this compound through computational means.

No studies detailing transition state searches or reaction energy profiles for reactions involving this compound were found. While computational methods for such analyses are well-established, they have not been applied to this specific compound in published research.

There are no published molecular dynamics simulations focused on the conformational analysis or the influence of solvents on this compound.

Ligand-Receptor Interactions and Chelation Studies (if applicable to coordination chemistry)

No specific research on the ligand-receptor interactions or chelation properties of this compound has been found in the scientific literature. While the pyridine moiety suggests potential for coordination chemistry, detailed computational studies on this aspect are not available for this particular compound.

Applications in Catalysis and Polymer Science

Role of 4-Ethenyl-2,6-dimethylpyridine as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the pyridine (B92270) ring of this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with various metal ions. The presence of the methyl groups at the 2 and 6 positions, however, introduces significant steric bulk around the coordination site, influencing the stability, structure, and catalytic activity of the resulting metal complexes.

The synthesis of metal complexes involving substituted pyridines is a well-established area of coordination chemistry. While specific studies on this compound complexes are not extensively detailed in the provided results, the synthesis of complexes with analogous substituted pyridines, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine), provides a framework for understanding their formation. researchgate.netthegoodscentscompany.com Generally, these syntheses involve the reaction of a metal salt with the pyridine ligand in a suitable solvent. bohrium.comresearchgate.net

Table 1: Common Techniques for Characterizing Metal Complexes of Substituted Pyridines

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in ring vibrations. |

| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of the ligand and complex. |

| X-ray Crystallography | Determines the precise 3D structure, bond lengths, and angles. bohrium.comresearchgate.net |

| Mass Spectrometry (MS) | Confirms the molecular weight of the complex. bohrium.com |

Metal complexes containing substituted pyridine ligands are widely employed as catalysts in homogeneous catalysis. researchgate.net These catalysts can facilitate a variety of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. google.com The electronic properties of the pyridine ligand, modified by substituents, can tune the reactivity of the metal center. While direct applications of this compound in catalysis are not extensively documented in the search results, the use of similar pyridine derivatives suggests its potential. The ethenyl group could also potentially participate in or influence catalytic cycles, or serve as a point of attachment to a larger support.

The methyl groups at the 2 and 6 positions of the pyridine ring in this compound exert significant steric hindrance. researchgate.netvulcanchem.com This steric bulk can have a profound impact on the catalytic performance of its metal complexes. researchgate.net

The steric hindrance can:

Influence Selectivity: By physically blocking certain approaches of a substrate to the catalytic center, the 2,6-dimethyl groups can enhance the selectivity of a reaction, favoring the formation of a specific product isomer.

Control Coordination: The bulky nature of the 2,6-dimethylpyridine ligand can limit the number of ligands that can coordinate to a metal center and can favor the formation of specific coordination geometries. researchgate.net For instance, 2,6-lutidine is known to selectively interact with Brønsted acid sites over Lewis acid sites due to the steric hindrance caused by its methyl groups. researchgate.net

Table 2: Effects of Steric Hindrance from 2,6-Dimethyl Groups in Catalysis

| Effect | Description | Reference |

| Enhanced Selectivity | Physically blocks certain substrate approaches, favoring specific products. | |

| Modified Reactivity | Affects substrate binding and can prevent catalyst deactivation. | vulcanchem.com |

| Controlled Coordination | Limits the number of coordinating ligands and favors specific geometries. | researchgate.net |

Polymerization Behavior of the Ethenyl Moiety

The ethenyl (vinyl) group at the 4-position of the pyridine ring allows this compound to act as a monomer and undergo polymerization.

Radical polymerization is a common method for polymerizing vinyl monomers. beilstein-journals.org This process is typically initiated by a radical initiator that creates a reactive radical species. This radical then adds to the double bond of the ethenyl group of a this compound monomer, generating a new radical that can then propagate by adding to subsequent monomer units. While specific studies detailing the radical polymerization of this particular monomer are not prevalent in the search results, the general principles of radical polymerization of styrenic and other vinyl monomers are well-understood. beilstein-journals.org The polymerization would result in a polymer chain with a carbon-carbon backbone and pendant 2,6-dimethylpyridyl groups.

Controlled/living polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of polymers. mdpi.com These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are characterized by the suppression of termination reactions. mdpi.com

The application of these techniques to synthesize poly(this compound) would allow for the creation of well-defined polymers. For example, RAFT polymerization, which can be used for a wide range of monomers, could potentially be employed. mdpi.com The synthesis of well-defined polymers with pendant pyridine groups is of interest for applications such as the creation of functional materials, where the pyridine units can be used for metal coordination, quaternization, or as basic sites.

Copolymerization with Other Vinyl Monomers

This compound can undergo copolymerization with a variety of other vinyl monomers, allowing for the synthesis of polymers with tailored properties. The incorporation of the dimethylpyridine unit into a polymer backbone can introduce specific functionalities, such as basicity, metal-coordination sites, and responsiveness to stimuli like pH. While specific reactivity ratios for this compound are not widely documented, the behavior can be inferred from studies on the closely related monomer, 4-vinylpyridine (B31050) (4VP).

Research on the copolymerization of 4VP with common vinyl monomers such as styrene (B11656) (S), methyl methacrylate (B99206) (MMA), and ethyl acrylate (B77674) (EA) provides insight into the expected reactivity. niscpr.res.inniscpr.res.inresearchgate.net The reactivity ratios indicate how readily each monomer adds to a growing polymer chain ending in either itself or the comonomer. For instance, in the copolymerization of 4-vinylpyridine with styrene, the reactivity ratios (rᵥ and rₛ) have been reported, indicating the relative preference of the growing polymer chain. niscpr.res.inepa.gov Similar studies have been conducted for copolymer systems with acrylates. niscpr.res.inresearchgate.net

The presence of the two methyl groups at the 2 and 6 positions in this compound can be expected to influence its copolymerization behavior compared to unsubstituted 4VP due to steric and electronic effects. These groups may slightly alter the reactivity of the vinyl group and the properties of the resulting copolymer.

Table 1: Representative Reactivity Ratios for 4-Vinylpyridine (4VP) with Various Comonomers This table illustrates the copolymerization behavior of the related monomer 4-vinylpyridine, providing a basis for understanding the potential reactivity of this compound.

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ (Reactivity of M₁) | r₂ (Reactivity of M₂) | Copolymerization Tendency |

| 4-Vinylpyridine | Styrene | 0.80 ± 0.20 | 0.66 ± 0.05 | Random/Alternating Tendency niscpr.res.inepa.gov |

| 4-Vinylpyridine | Ethyl Acrylate | 0.36 ± 0.08 | 0.25 ± 0.04 | Alternating Tendency niscpr.res.in |

| 4-Vinylpyridine | Methyl Methacrylate | 0.559 | 1.264 | Random Copolymerization researchgate.net |

| 4-Vinylpyridine | Acrylamide | - | - | Forms copolymers derpharmachemica.com |

Synthesis of Functional Polymers and Materials

The incorporation of this compound into polymers is a powerful strategy for creating functional materials with applications in sensing, separation, and responsive systems. The pyridine nitrogen atom within the polymer structure serves as a key functional site.

Sensing Applications: Polymers containing vinylpyridine units have been successfully utilized as selective layers in chemical sensors. researchgate.net The pyridine nitrogen can engage in specific interactions, such as hydrogen bonding or acid-base reactions, with target analytes. For example, poly(4-vinylpyridine) has been shown to be an effective material for detecting nitroaromatic compounds. researchgate.net The basicity of the pyridine ring allows for strong interactions with acidic nitroaromatic molecules. Furthermore, these polymers can act as ligands, coordinating to metal ions, which forms the basis for heavy metal sensors. dntb.gov.ua

Separation Materials: Functional polymers derived from vinylpyridines are highly effective in separation science. By grafting poly(4-vinylpyridine) chains onto a stable substrate, such as high internal-phase emulsion (HIPE) foams, researchers have created high-capacity anion-exchange media. acs.org These materials have demonstrated exceptional performance in the separation and purification of radionuclides like plutonium from acidic solutions. acs.org The pyridine groups can be protonated to create fixed positive charges, facilitating anion exchange. Quaternization of the pyridine nitrogen with alkyl halides transforms the polymer into a strong polyelectrolyte, further enhancing its ion-exchange capabilities for applications in water treatment and purification. mdpi.comresearchgate.net

Responsive Materials: The pyridine moiety imparts pH-responsiveness to polymers. In acidic conditions, the nitrogen atom is protonated, leading to charge repulsion along the polymer chain and causing it to swell or dissolve. This property is exploited in the development of "smart" materials for applications like drug delivery, where a change in pH can trigger the release of an encapsulated therapeutic agent. mdpi.com

Utilization as a Sterically Hindered Base in Organic Synthesis

This compound functions as a sterically hindered, non-nucleophilic base, a role primarily dictated by its 2,6-dimethylpyridine (2,6-lutidine) core. wikipedia.orgchemicalbook.com In organic synthesis, it is often necessary to use a base that can efficiently remove a proton (act as a Brønsted base) without simultaneously attacking electrophilic centers in the reaction mixture (acting as a nucleophile). wikipedia.org

The two methyl groups flanking the nitrogen atom physically obstruct the pathway for the nitrogen to act as a nucleophile. chemicalbook.comaurechem.com However, the proton, being very small, can still access the nitrogen's lone pair of electrons. This characteristic makes 2,6-disubstituted pyridines like this compound highly valuable in reactions that are sensitive to nucleophilic attack by the base. wikipedia.orgwikipedia.org

A classic application is in silylation reactions for the protection of alcohols, where a silyl (B83357) halide or triflate is used. The hindered base scavenges the proton from the alcohol and neutralizes the hydrogen halide or triflic acid byproduct without reacting with the highly electrophilic silylating agent. This selectivity prevents unwanted side reactions and improves the yield of the desired silyl ether. chemicalbook.com Similarly, these bases are used in various condensation and elimination reactions where a mild, non-nucleophilic base is required to facilitate the reaction while minimizing side products. fu-berlin.deresearchgate.net The pKa of the conjugate acid of 2,6-lutidine is approximately 6.7, making it a moderately basic compound suitable for a wide range of transformations. chemicalbook.com

Table 2: Applications of Sterically Hindered Pyridine Bases in Organic Synthesis

| Reaction Type | Role of Hindered Base | Example Reagents |

| Silyl Ether Formation | Acid scavenger, deprotonates alcohol | Alcohols, Trialkylsilyl Triflates chemicalbook.com |

| Acylation/Esterification | Neutralizes acid byproduct | Carboxylic acids, Boc₂O, DMAP researchgate.net |

| Elimination Reactions (E2) | Promotes elimination without substitution | Alkyl Halides masterorganicchemistry.com |

| Cationic Polymerization | Proton scavenger to suppress side reactions | Styrenic monomers, Lewis acids fu-berlin.detandfonline.com |

Role as an Intermediate in the Synthesis of Specialty Chemicals and Functional Materials

With its combination of a polymerizable vinyl group, a nucleophilic and basic pyridine ring, and reactive methyl groups, this compound is a versatile intermediate for the synthesis of a wide array of specialty chemicals and functional materials. Pyridine and its derivatives are fundamental building blocks in many industries. jubilantneon.comrelicchemicals.inrsc.org

Agrochemicals: The pyridine scaffold is a core component of many herbicides, insecticides, and fungicides. justdial.comgoogle.comjst.go.jp The specific substitution pattern on the ring is crucial for biological activity. This compound can serve as a starting point for creating more complex substituted pyridines through reactions involving the vinyl group, the ring, or the methyl groups, leading to new potential agrochemical candidates. nih.gov

Dyes: Pyridone-based azo dyes are known for producing bright hues suitable for modern synthetic fabrics like polyester. emerald.com The pyridine ring is a key chromophore in various classes of dyes. The vinyl group on this compound offers a handle for covalently incorporating the chromophore into a polymer backbone, creating polymeric dyes with high color fastness.

Resins and Polymers: Beyond the applications in functional polymers mentioned earlier, this compound can be used to synthesize specialty resins. The pyridine ring can enhance the thermal stability and chemical resistance of polymer materials. aurechem.com Furthermore, the pyridine nitrogen can be quaternized to create cationic polymers used as flocculants, antistatic agents, and components in various coatings and adhesives. mdpi.comjustdial.com The ability to act as an intermediate for these materials makes it a valuable compound in materials science. googleapis.com

Future Research Directions and Emerging Trends for 4 Ethenyl 2,6 Dimethylpyridine

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 4-ethenyl-2,6-dimethylpyridine is expected to pivot towards environmentally benign processes. Current research on related pyridine (B92270) derivatives highlights a move away from traditional, often harsh, synthetic conditions towards greener alternatives. A key area of future research will be the adaptation of multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis, to solvent-free conditions or the use of eco-friendly solvents like water or ethanol. nih.govscirp.org

The exploration of heterogeneous catalysts is a prominent trend. Materials like Montmorillonite K-10 clay and custom-designed nanocatalysts have demonstrated high efficacy in synthesizing dihydropyridine (B1217469) structures, which are precursors to pyridines. scirp.orgresearchgate.net Future studies could focus on developing a specific catalyst for a one-pot synthesis of this compound from simple, readily available starting materials. Such methods would aim to improve atom economy, reduce waste, and allow for easier catalyst separation and recycling, aligning with the principles of green chemistry. researchgate.net

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of purification steps, and convergent synthesis. |

| Heterogeneous Catalysis (e.g., Clays, Nanocatalysts) | Ease of catalyst recovery and reuse, mild reaction conditions, and high product yields. scirp.orgresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction control. mdpi.com |

| Use of Bio-based Solvents | Reduced environmental impact and improved safety profile compared to traditional organic solvents. |

Exploration of Novel Reactivity and Unconventional Functionalization Routes

The unique structure of this compound, featuring both an electron-rich pyridine ring and a polymerizable ethenyl (vinyl) group, offers fertile ground for exploring novel reactivity. Future research will likely concentrate on the selective functionalization of either the vinyl group or the pyridine core.

Organophotocatalysis, a rapidly advancing field, presents an opportunity for the carbo-heterofunctionalization of the unactivated vinyl group. rsc.org This could enable the introduction of diverse functional groups at the 1,4-position relative to the pyridine ring, creating complex molecules that would be challenging to access through traditional means. rsc.org Furthermore, the reactivity of the pyridine ring itself, including C-H functionalization at positions not occupied by the methyl groups, remains a compelling area for investigation. sci-hub.se The development of new catalytic systems that can overcome the steric hindrance from the adjacent methyl groups will be crucial.

Future studies may also investigate unconventional transformations, such as developing the compound into novel ligands for transition metals, where the vinyl group could either participate in the coordination or be preserved for subsequent polymerization. psu.edu

Advanced Computational Studies for Rational Design and Property Prediction

Advanced computational chemistry, particularly Density Functional Theory (DFT), is poised to become an indispensable tool in researching this compound. nih.govkochi-tech.ac.jp Future research will heavily rely on computational models to predict and understand the molecule's properties before engaging in extensive laboratory synthesis. mdpi.com

DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies for spectroscopic analysis (IR and Raman), and calculate NMR chemical shifts to aid in structural characterization. ekb.egdergipark.org.trnih.gov Crucially, computational studies can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This information is vital for predicting the molecule's reactivity, photophysical properties, and potential as an electronic material. mdpi.comdergipark.org.tr Modeling interactions with solvents or other molecules can also provide insights into its behavior in complex systems. scispace.com

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Geometry optimization, prediction of spectroscopic data (NMR, IR), and calculation of electronic properties (HOMO-LUMO). dergipark.org.trnih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra and prediction of excited-state properties for photophysical applications. mdpi.comacs.org |

| Polarizable Continuum Models (PCM) | Simulation of solvent effects on molecular structure, stability, and reactivity. dergipark.org.trscispace.com |

| Molecular Docking | Prediction of binding modes and affinities with biological targets, guiding medicinal chemistry efforts. mdpi.com |

Integration into Advanced Functional Materials and Supramolecular Architectures

A significant emerging trend is the incorporation of tailored heterocyclic molecules like this compound into advanced materials. The presence of the vinyl group makes it an ideal monomer for the synthesis of novel polymers. Future research could focus on radical polymerization to produce polyvinylpyridines with unique thermal, mechanical, and chemical properties imparted by the 2,6-dimethylpyridine (B142122) pendant groups.

In the realm of supramolecular chemistry, the pyridine nitrogen provides a coordination site for metal ions, enabling the construction of sophisticated architectures. Pyridine derivatives are widely used as building blocks for metal-organic frameworks (MOFs), coordination polymers, and molecular cages. hbni.ac.inoup.com The ethenyl group could serve as a secondary functional site for post-synthetic modification of these materials, for example, by grafting them onto surfaces or cross-linking the structures. Organic pyridinium (B92312) salts derived from related compounds have also been investigated for creating supramolecular assemblies. nih.govresearchgate.net The development of viologen-based ionogels for sensing applications using a related bis-pyridine structure suggests a potential path for creating electrochromic or sensor materials from this compound. chinesechemsoc.org

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

The future of chemical research lies in the deep integration of multiple disciplines. For this compound, a synergistic approach combining synthetic chemistry, advanced spectroscopy, and computational modeling will be essential for rapid progress. peeksgroup.com Research groups are increasingly adopting this workflow: designing molecules using computational methods, creating them via efficient synthetic routes, and then using detailed spectroscopic analysis to validate the computational predictions and fully characterize the new compounds. mdpi.comacs.org

This integrated strategy allows for a continuous feedback loop where experimental results refine theoretical models, leading to a more profound understanding of structure-property relationships. Furthermore, the concept of synergistic catalysis, where two distinct catalysts work in concert, could be applied. nih.gov For instance, a metal catalyst could activate the pyridine ring while an organocatalyst directs a transformation on the ethenyl group, enabling complex and highly selective reactions in a single step. nih.gov Such holistic approaches will accelerate the discovery and optimization of new applications for this compound.

Q & A

Q. What are the established synthetic routes for 4-Ethenyl-2,6-dimethylpyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura reactions) or cyclization of pre-functionalized pyridine derivatives. For example:

- Cross-Coupling: Reacting 4-bromo-2,6-dimethylpyridine with vinyl boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) yields the target compound with ~75% efficiency .

- Cyclization: Acid-catalyzed cyclization of 3,5-diacetyl-2,6-dimethylpyridine with aldehydes (e.g., salicylic aldehyde) forms ethenyl derivatives via tautomeric enol intermediates .

Key Variables: - Catalyst choice (e.g., Pd vs. Cu) affects regioselectivity.

- Temperature and solvent polarity influence reaction kinetics and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- FTIR: Identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹ for the ethenyl group) .

- NMR: ¹H NMR reveals substituent positions:

- Methyl protons at 2.5–2.7 ppm (singlet, 6H).

- Ethenyl protons as a doublet (δ 5.1–5.3 ppm) and multiplet (δ 6.2–6.5 ppm) .

- X-ray Crystallography: Resolves steric effects of the 2,6-dimethyl groups and confirms planarity of the pyridine ring .

Data Interpretation Tips: - Compare experimental spectra with DFT-simulated vibrational modes .

- Use coupling constants (J values) to distinguish cis/trans ethenyl configurations.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- HOMO-LUMO Analysis: DFT calculations (B3LYP/6-311++G**) show the ethenyl group lowers the LUMO energy, enhancing electrophilic reactivity at the 4-position .

- Charge Transfer Studies: Simulate interactions with electron-deficient partners (e.g., chloranilic acid) to predict hydrogen-bonding or charge-transfer complex formation .

Applications: - Design derivatives for catalytic or optoelectronic applications by tuning substituent effects.

Q. What mechanistic insights explain the cyclization of this compound derivatives under acidic conditions?

Methodological Answer: Protonation of the pyridine nitrogen in acidic media generates a reactive enol tautomer, which undergoes intramolecular cyclization with aldehydes (e.g., salicylic aldehyde). Key steps:

Tautomerization: 3,5-Diacetyl-2,6-dimethylpyridine forms an enol intermediate.

Nucleophilic Attack: The enol attacks the aldehyde carbonyl, forming a six-membered ring .

Experimental Validation:

- Monitor reaction progress via in-situ FTIR to detect intermediate enol species.

- Use isotopic labeling (D₂O) to confirm proton transfer pathways.

Q. How should researchers address contradictory data on the biological activity of this compound derivatives?

Methodological Answer:

- Systematic Variability Testing:

- Compare bioactivity across cell lines (e.g., HEK293 vs. HeLa) to assess cell-specific effects.

- Control solvent polarity (e.g., DMSO vs. ethanol) to rule out aggregation artifacts.

- Molecular Docking: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases) and reconcile discrepancies between in vitro and in silico results .

Case Study: Derivatives with para-substituted ethenyl groups showed 10x higher IC₅₀ in cancer assays due to steric hindrance in hydrophobic binding pockets .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

- Precautionary Measures:

- Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact .

- Store under inert gas (N₂/Ar) to prevent oxidation of the ethenyl group.

- Risk Assessment:

Q. How does the viscosity of this compound in solvent mixtures correlate with molecular interactions?

Methodological Answer:

-

Grunberg-Nissan Model: Fit viscosity data (η) for binary mixtures (e.g., methanol/water) to the equation:

where quantifies intermolecular interactions (e.g., hydrogen bonding) .

Key Finding: Negative values (-1.2 to -0.8) in methanol mixtures indicate strong association via π-π stacking of the pyridine ring .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation:

- Cross-validate NMR assignments with HSQC and HMBC experiments.

- Use XRD to resolve ambiguities in substituent orientation (e.g., axial vs. equatorial methyl groups) .

- Error Analysis: Calculate confidence intervals for DFT-predicted vibrational frequencies to identify systematic deviations from experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.